molecular formula C26H20FNO B286583 N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide

Cat. No. B286583
M. Wt: 381.4 g/mol
InChI Key: JGAXPVCAHJMLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide, also known as DAA-1106, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide is not fully understood, but it is believed to act by binding to the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. By modulating the activity of this receptor, N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide may be able to affect a wide range of cellular processes, leading to its observed therapeutic effects.
Biochemical and Physiological Effects
N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may be an effective anticancer agent. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Finally, it has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurological disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide is its high potency and selectivity for the sigma-1 receptor. This makes it a valuable tool for studying the role of this receptor in various disease states. Additionally, its wide range of biochemical and physiological effects make it a promising candidate for further research. However, one limitation of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide. One area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide and its potential role in other disease states.

Synthesis Methods

The synthesis of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide involves a multi-step process that starts with the reaction of 1,2-dihydroacenaphthylen-5-ylmethylamine with 3-fluorobenzoyl chloride in the presence of a base. This is followed by purification and subsequent reaction with phenylmethyl bromide to obtain the final product. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in a variety of disease states. It has been found to have significant activity against various types of cancer, including breast, lung, and pancreatic cancer. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C26H20FNO

Molecular Weight

381.4 g/mol

IUPAC Name

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C26H20FNO/c27-21-10-4-9-20(16-21)26(29)28-25(19-6-2-1-3-7-19)23-15-14-18-13-12-17-8-5-11-22(23)24(17)18/h1-11,14-16,25H,12-13H2,(H,28,29)

InChI Key

JGAXPVCAHJMLFB-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)F

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)F

Origin of Product

United States

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